REACTION_CXSMILES
|
[OH:1][C:2]([CH:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)([CH3:7])[C:3]([F:6])([F:5])[F:4].[H][H].[NH3:17]>[Rh]>[NH2:17][CH:11]1[CH2:12][CH2:13][CH:8]([C:2]([OH:1])([CH3:7])[C:3]([F:6])([F:5])[F:4])[CH2:9][CH2:10]1
|
Name
|
4-(2-hydroxy-1,1,1-trifluoro-2-propyl)cyclohexanone
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Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
OC(C(F)(F)F)(C)C1CCC(CC1)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
2.3 g
|
Type
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catalyst
|
Smiles
|
[Rh]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
9.0 g (80.1% of theory) were obtained of a colorless oil which
|
Type
|
CUSTOM
|
Details
|
was reacted without further purification
|
Name
|
|
Type
|
|
Smiles
|
NC1CCC(CC1)C(C(F)(F)F)(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |